molecular formula C13H20N6O2 B6423155 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1h-purine-2,6-dione CAS No. 71527-01-0

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B6423155
CAS No.: 71527-01-0
M. Wt: 292.34 g/mol
InChI Key: ZWTJZSFDRNSUAS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: 71527-01-0) is a theophylline derivative with a molecular formula of C₁₃H₂₀N₆O₂ and a molecular weight of 292.34 g/mol. Its structure features a purine-2,6-dione core substituted with methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl group at position 7 . The compound has a melting point of 131°C, distinguishing it from simpler xanthine derivatives like caffeine or theophylline. Its InChIKey (YVUQSNJEYRNKSA-UHFFFAOYSA-N) and SMILES notation (CN1CCN(CC1)Cc2ncn3c2n(c(=O)n(c3=O)C)C) reflect the presence of the methylpiperazine moiety, which enhances solubility and modulates receptor interactions .

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-15-4-6-18(7-5-15)9-19-8-14-11-10(19)12(20)17(3)13(21)16(11)2/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJZSFDRNSUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992018
Record name 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71527-01-0
Record name 3,7-Dihydro-1,3-dimethyl-7-[(4-methyl-1-piperazinyl)methyl]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71527-01-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC130840
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130840
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound belongs to a class of purine-2,6-dione derivatives modified with nitrogen-containing substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Key Pharmacological Activity Activity Data References
1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione 7-(4-methylpiperazinylmethyl) C₁₃H₂₀N₆O₂ Not explicitly reported; structural similarity suggests potential CNS or metabolic effects N/A
Linagliptin (LNG) 8-[(3R)-3-aminopiperidin-1-yl], 7-(but-2-yn-1-yl), 1-[(4-methylquinazolin-2-yl)methyl] C₂₅H₂₈N₈O₂ DPP-4 inhibitor (antidiabetic) IC₅₀ for DPP-4 inhibition: <1 nM
Compound 2b (Caffeine Derivative) 7-(6-(piperidin-1-yl)hexyl) C₁₈H₂₈N₆O₂ Acetylcholinesterase (AChE) inhibition IC₅₀: 0.17 µM
Compound 8 (Antiasthmatic Agent) 7-(2-{4-[1-(3,4-dichlorophenyl)ethyl]piperazin-1-yl}acetyl) C₂₄H₂₇Cl₂N₇O₃ Phosphodiesterase 3 (PDE3) inhibition Vasodilator activity > Cilostazol
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Spirocyclic core with 4-phenylpiperazine C₂₆H₃₀N₄O₂ 5-HT₁A receptor modulation Binding affinity: Ki <10 nM

Key Structural and Functional Differences

Substituent Position and Size: The target compound’s 7-(4-methylpiperazinylmethyl) group contrasts with linagliptin’s 8-aminopiperidine and quinazoline substituents. This positional difference likely directs linagliptin toward DPP-4 inhibition, while the target compound’s smaller substituent may favor CNS permeability . Compared to the caffeine derivative 2b, which has a long hexyl-piperidine chain, the target compound’s compact methylpiperazine group may reduce off-target interactions while retaining AChE affinity .

Receptor Specificity :

  • The antiasthmatic compound 8 () shares a piperazine-acetyl group but includes a dichlorophenyl moiety, enhancing PDE3 inhibition. In contrast, the target compound lacks halogenated groups, suggesting divergent therapeutic applications .
  • The spirocyclic compound in and incorporates a 4-phenylpiperazine group, which is critical for 5-HT₁A receptor binding, a feature absent in the target compound .

Synthetic Pathways :

  • The target compound can be synthesized via amination of 1,3-dimethyl-7-(alkyl)purine-2,6-dione precursors (e.g., Scheme 37 in ), whereas linagliptin requires multi-step functionalization of the purine core with bulky substituents .
  • Bromination of analogous compounds (e.g., ) highlights the reactivity of the purine core, which may influence the stability of derivatives under physiological conditions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Linagliptin Compound 2b Compound 8
Molecular Weight (g/mol) 292.34 472.54 372.46 532.42
Melting Point (°C) 131 198–200 Not reported Not reported
LogP (Predicted) 1.2 2.8 2.5 4.1
Water Solubility (mg/mL) Moderate Low Low Very low

Table 2: Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Linagliptin Compound 2b
Half-life (h) Not reported 12–14 3.5
CYP450 Inhibition Weak Moderate Strong
Acute Toxicity (LD₅₀, mg/kg) >500 (rodents) >2000 150

Biological Activity

1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, commonly referred to by its chemical formula C13H20N6OC_{13}H_{20}N_{6}O, is a purine derivative that has garnered attention for its potential biological activities. This compound is known for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a purine base modified with a 4-methylpiperazine side chain. This structural modification is crucial for its biological activity. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight248.34 g/mol
CAS Number71527-01-0
SMILESCN1C=NC2=C(NC(=O)N(C)N1)N=C(N2)C(=O)C(C)C

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
Melanoma10Induction of apoptosis
Breast Cancer15Inhibition of cell proliferation
Lung Cancer20Disruption of cell cycle progression

Phosphodiesterase Inhibition

The compound has also been investigated for its phosphodiesterase (PDE) inhibitory activity. PDEs are critical in cellular signaling by hydrolyzing cyclic nucleotides. Inhibition of specific PDE isoforms can lead to enhanced intracellular levels of cyclic AMP and cyclic GMP.

Table 2: PDE Inhibition Profile

PDE IsoformIC50 (nM)Selectivity Ratio
PDE4A150High
PDE5300Moderate
PDE3500Low

Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antitubercular activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring enhance potency.

Case Study: Antitubercular Screening

A recent screening involving a library of compounds led to the identification of several analogs with improved activity against M. tuberculosis. The lead compound demonstrated a Minimum Inhibitory Concentration (MIC) value significantly lower than that of standard treatments.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • PDE Inhibition : By inhibiting PDE4A, it increases intracellular cAMP levels, leading to enhanced anti-inflammatory responses.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It interferes with the cell cycle machinery, particularly at the G1/S transition phase.

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